4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde
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Overview
Description
Preparation Methods
The synthesis of 4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde involves several steps. One common method includes the reaction of 4-hydroxybenzaldehyde with 2-(methyl-d3)-2-pyridinylamine under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an intermediate in the synthesis of other biologically active molecules, influencing various biochemical pathways . Its labeled form allows researchers to trace and study its behavior in different biological systems.
Comparison with Similar Compounds
4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde can be compared with similar compounds such as 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde . While both compounds share a similar core structure, the presence of deuterium atoms in this compound makes it unique. This isotopic labeling provides distinct advantages in research applications, such as improved stability and traceability .
Properties
IUPAC Name |
4-[2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-17(15-4-2-3-9-16-15)10-11-19-14-7-5-13(12-18)6-8-14/h2-9,12H,10-11H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMKJZNBTRONBV-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)C=O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)C=O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.